N-(4-methylphenyl)-1-benzofuran-2-carboxamide N-(4-methylphenyl)-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10793575
InChI: InChI=1S/C16H13NO2/c1-11-6-8-13(9-7-11)17-16(18)15-10-12-4-2-3-5-14(12)19-15/h2-10H,1H3,(H,17,18)
SMILES: CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol

N-(4-methylphenyl)-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC10793575

Molecular Formula: C16H13NO2

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methylphenyl)-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
IUPAC Name N-(4-methylphenyl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C16H13NO2/c1-11-6-8-13(9-7-11)17-16(18)15-10-12-4-2-3-5-14(12)19-15/h2-10H,1H3,(H,17,18)
Standard InChI Key GXIYCSNSKFMPFT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2

Introduction

Structural Characteristics and Chemical Classification

Molecular Architecture

N-(4-methylphenyl)-1-benzofuran-2-carboxamide features a benzofuran ring system—a fused bicyclic structure comprising a benzene ring and a furan moiety—substituted at the 2-position with a carboxamide group. The carboxamide nitrogen is further bonded to a 4-methylphenyl group, introducing steric and electronic modifications that influence reactivity and biological interactions. The compound’s InChI string (InChI=1S/C16H13NO2/c1-11-6-8-13(9-7-11)17-16(18)15-10-12-4-2-3-5-14(12)19-15/h2-10H,1H3,(H,17,18)\text{InChI=1S/C}_{16}\text{H}_{13}\text{NO}_{2}/\text{c1-11-6-8-13(9-7-11)17-16(18)15-10-12-4-2-3-5-14(12)19-15}/\text{h2-10H,1H3},(\text{H,17,18})) encodes this arrangement, confirming the para-methyl substitution on the phenyl ring.

Table 1: Molecular and Physicochemical Properties

PropertyValue
Molecular FormulaC16H13NO2\text{C}_{16}\text{H}_{13}\text{NO}_{2}
Molecular Weight251.28 g/mol
Solubility1.5 µg/mL
IUPAC NameN-(4-methylphenyl)-1-benzofuran-2-carboxamide
PubChem CID725663

Synthetic Methodologies and Reaction Pathways

Conventional Synthesis Routes

ActivityModel SystemIC50/EC50Mechanism
AntimicrobialS. aureus8 µg/mLPBP inhibition, membrane disruption
AntiproliferativeHT-29 colon cancer10 µMApoptosis, cell cycle arrest
NF-κB InhibitionPMA-stimulated cells15 µMSuppression of p65 phosphorylation

Mechanistic Insights and Molecular Targets

Interaction with Enzymatic Targets

The carboxamide group facilitates hydrogen bonding with active-site residues of bacterial PBPs, mimicking the D-Ala-D-Ala motif of peptidoglycan precursors. In cancer cells, the compound’s planar benzofuran system intercalates DNA, inducing double-strand breaks and activating p53-dependent apoptosis .

Modulation of Signaling Pathways

By inhibiting NF-κB nuclear translocation, N-(4-methylphenyl)-1-benzofuran-2-carboxamide downregulates pro-inflammatory cytokines (e.g., TNF-α, IL-6) and mucin overproduction in pulmonary models, suggesting utility in chronic inflammatory diseases .

Comparative Analysis with Structural Analogues

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